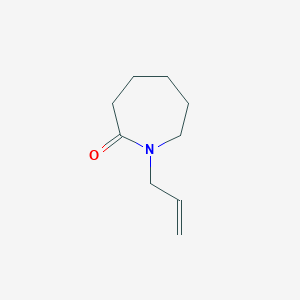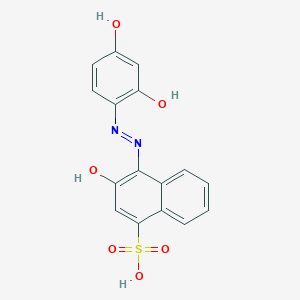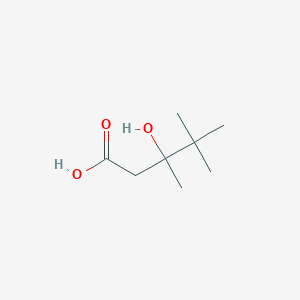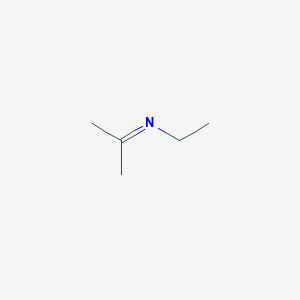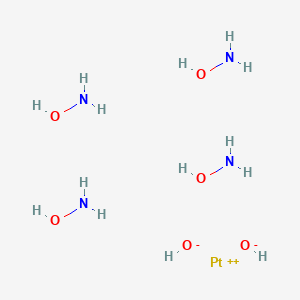
9-Anthracenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenesulfonic acid sodium salt is a water-soluble fluorescent dye that is commonly used in scientific research for a variety of applications. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and other organic materials. This compound has become increasingly popular in recent years due to its unique properties and its ability to be used in a wide range of experimental settings.
Mécanisme D'action
The mechanism of action of 9-Anthracenesulfonic acid sodium salt is based on its ability to fluoresce when exposed to light of a specific wavelength. This fluorescence is due to the excitation of the compound's aromatic ring system, which results in the emission of light at a higher wavelength. This property makes it an ideal tool for the detection of biomolecules and other cellular processes.
Effets Biochimiques Et Physiologiques
9-Anthracenesulfonic acid sodium salt has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is commonly used in laboratory experiments at concentrations that do not pose a risk to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Anthracenesulfonic acid sodium salt is its high water solubility, which makes it easy to use in a wide range of experimental settings. Additionally, its fluorescence properties make it an ideal tool for the detection of biomolecules and other cellular processes. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence properties. Additionally, its fluorescence may be affected by the presence of other compounds in the experimental system.
Orientations Futures
There are many potential future directions for research involving 9-Anthracenesulfonic acid sodium salt. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biomolecules and cellular processes. Additionally, researchers may investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Finally, there is potential for the development of new synthetic methods for the production of 9-Anthracenesulfonic acid sodium salt, which could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 9-Anthracenesulfonic acid sodium salt is typically achieved through the sulfonation of anthracene with sulfuric acid and subsequent neutralization with sodium hydroxide. This process results in the formation of the sodium salt of 9-Anthracenesulfonic acid, which is highly water-soluble and can be easily purified through crystallization or chromatography.
Applications De Recherche Scientifique
9-Anthracenesulfonic acid sodium salt has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a pH indicator and as a marker for the study of cellular processes such as endocytosis and exocytosis.
Propriétés
Numéro CAS |
17213-01-3 |
|---|---|
Nom du produit |
9-Anthracenesulfonic acid sodium salt |
Formule moléculaire |
C14H9NaO3S |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
sodium;anthracene-9-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
WDCMKBHAIQHTDO-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
Synonymes |
9-Anthracenesulfonic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



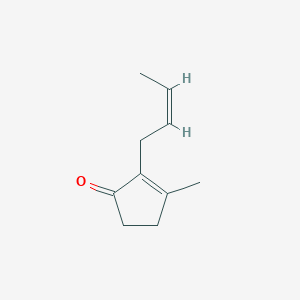
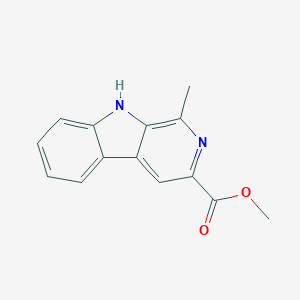
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
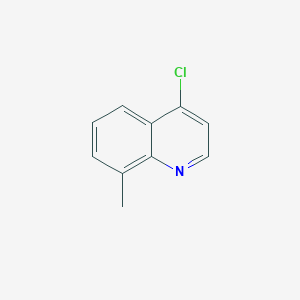
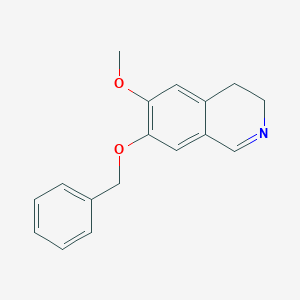
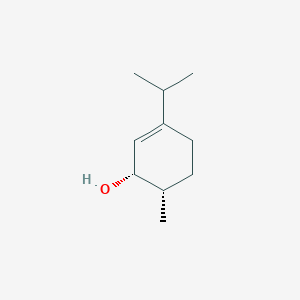
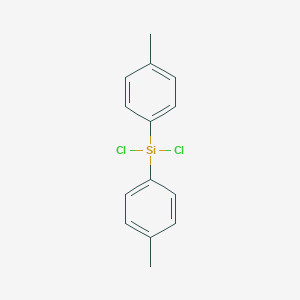
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
